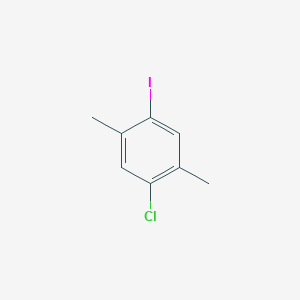

1-氯-4-碘-2,5-二甲苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Chloro-4-iodo-2,5-dimethylbenzene is a chemical compound with the molecular formula C8H8ClI . It has a molecular weight of 266.51 . It is typically stored at room temperature and is available in powder form .

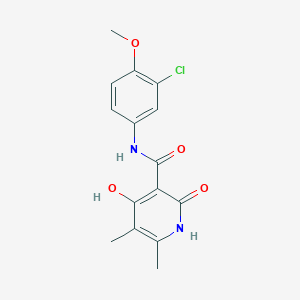

Molecular Structure Analysis

The InChI code for 1-Chloro-4-iodo-2,5-dimethylbenzene is 1S/C8H8ClI/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

1-Chloro-4-iodo-2,5-dimethylbenzene is a powder that is stored at room temperature .科学研究应用

色谱分析

在分析化学中,二甲苯的氯代衍生物(包括与 1-氯-4-碘-2,5-二甲苯类似的化合物)已因其色谱性质而受到研究。Bermejo、Blanco 和 Guillén (1985) 探索了 1,4-二甲苯的氯代衍生物的毛细管气相色谱法,证明了这些化合物在分离科学中的效用,并通过 Kovats 保留指数与物理化学性质之间的经验关系预测了沸点 (Bermejo 等人,1985)。

有机金属化学和催化

在有机金属化学领域,已经合成并分析了芳基(二甲基)镓化合物(包括二甲苯的衍生物)的结构和重新分布反应。Jutzi、Izundu、Neumann、Mix 和 Stammler (2008) 探索了二苯基汞与三甲基镓相互作用形成二甲基(苯基)镓化合物的过程,揭示了这些有机金属配合物的配位几何结构和稳定性 (Jutzi 等人,2008)。

先进材料和环境应用

使用氯甲基苯衍生物合成的含咔唑的多孔有机聚合物在碘蒸汽吸附方面表现出优异的性能,表明它们在解决环境问题方面具有潜力。Xiong、Tang、Pan、Li、Tang 和 Yu (2019) 开发了具有独特桑葚状形态的聚合物,为高效碘吸附提供了一种新方法,并突出了氯代衍生物在材料科学中的多功能性 (Xiong 等人,2019)。

化学合成和机理研究

已证明使用氯代-1,2-苯并二氧唑-3-酮对芳烃和杂环进行亲电氯化是一种有效的氯化方法,适用于含氮杂环、芳烃、BODIPY 染料和药物。该方法突出了该试剂的实用性和工业应用潜力,展示了氯化反应在合成化学中的更广泛适用性 (Wang 等人,2016)。

安全和危害

This compound is associated with several hazard statements, including H302, H312, and H332 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Mode of Action

The compound could potentially undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom in the aromatic ring . The presence of electron-donating methyl groups and electron-withdrawing halogens (chlorine and iodine) could influence the reactivity of the compound.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s reactivity and stability. For example, the compound might be more reactive under acidic conditions, which could facilitate electrophilic aromatic substitution reactions .

属性

IUPAC Name |

1-chloro-4-iodo-2,5-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClI/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXURTWFADPUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B2975495.png)

![Benzyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2975497.png)

![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2975503.png)

![1-(2-chlorophenyl)-N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}methanesulfonamide](/img/structure/B2975508.png)

![N-[1-(2-bromoacetyl)cyclopentyl]-2,2,2-trifluoroacetamide](/img/structure/B2975518.png)